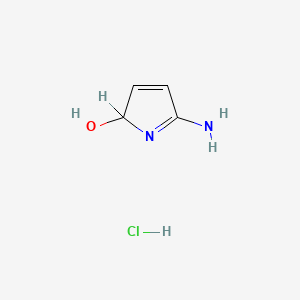
2-Hydroxy-5-iminoazacyclopent-3-ene hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-iminoazacyclopent-3-ene hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of suitable intermediates in the presence of catalysts and solvents that facilitate the formation of the desired ring structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods are often employed to achieve the desired quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-5-iminoazacyclopent-3-ene hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The hydroxyl and imino groups can participate in substitution reactions with various reagents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and efficiency .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Aplicaciones Científicas De Investigación
2-Hydroxy-5-iminoazacyclopent-3-ene hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new antibiotics.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-5-iminoazacyclopent-3-ene hydrochloride involves its interaction with specific molecular targets. The compound’s hydroxyl and imino groups play crucial roles in binding to these targets, leading to various biochemical effects. The exact pathways and molecular targets are subjects of ongoing research, with studies focusing on its potential as an antimicrobial agent .
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxy-5-iminoazacyclopent-3-ene: The base form without the hydrochloride group.
Hydrazones: Compounds with similar imino group structures.
Quinazolines: Another class of compounds with related biological activities.
Uniqueness
2-Hydroxy-5-iminoazacyclopent-3-ene hydrochloride is unique due to its specific ring structure and the presence of both hydroxyl and imino groups. This combination imparts distinct chemical properties and potential biological activities that differentiate it from other similar compounds .
Propiedades
Número CAS |
71765-75-8 |
|---|---|
Fórmula molecular |
C4H7ClN2O |
Peso molecular |
134.56 g/mol |
Nombre IUPAC |
5-amino-2H-pyrrol-2-ol;hydrochloride |
InChI |
InChI=1S/C4H6N2O.ClH/c5-3-1-2-4(7)6-3;/h1-2,4,7H,(H2,5,6);1H |
Clave InChI |
PCIDLTBGKHUGJE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC1O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



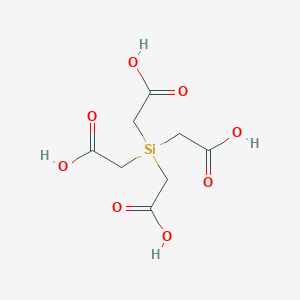
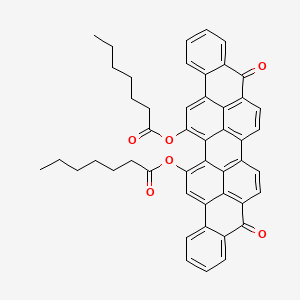
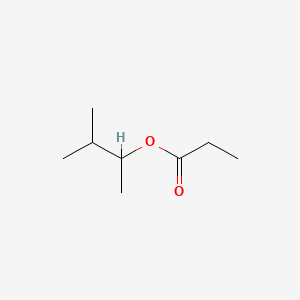
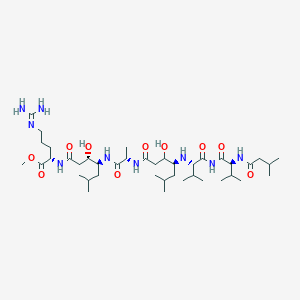
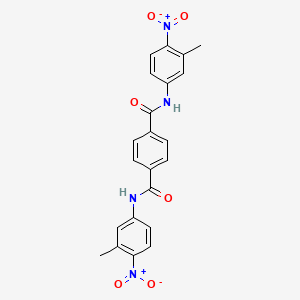

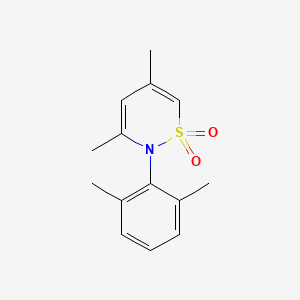
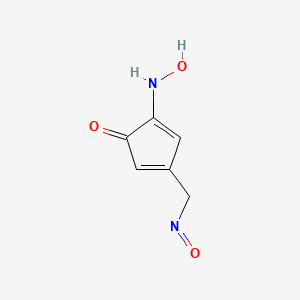
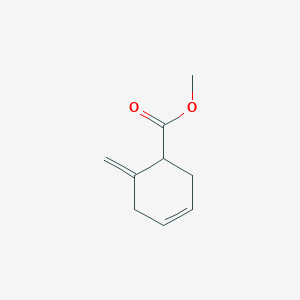
![9,9,9a-Trimethyl-9,9a-dihydro[1,3]oxazolo[3,2-a]indol-2(3H)-one](/img/structure/B14474183.png)
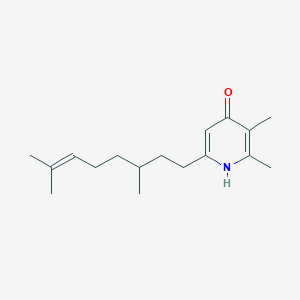
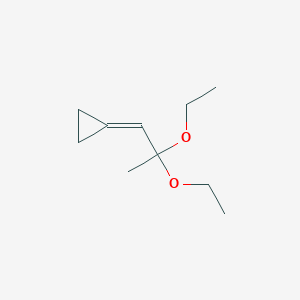
![(2E)-1,2-Diphenyl-2-[(1-phenylethyl)imino]ethan-1-one](/img/structure/B14474211.png)
